Dehydro Olmesartan-2-trityl Medoxomil is a chemical compound related to the antihypertensive drug olmesartan medoxomil, which functions as an angiotensin II receptor blocker. This compound is significant in medicinal chemistry and pharmacology due to its potential applications in treating hypertension. The compound is classified as a trityl derivative of dehydro olmesartan medoxomil, which suggests modifications that enhance its stability and bioavailability.
Dehydro Olmesartan-2-trityl Medoxomil was first disclosed in patent literature, specifically in US Patent 5,616,599, which outlines methods for synthesizing olmesartan medoxomil and its derivatives. The synthesis process has evolved over time, with various methods reported in scientific literature and patents that detail the preparation and characterization of this compound .
This compound falls under the category of angiotensin II receptor antagonists, specifically within the broader class of medications used to manage hypertension. It is also classified as a trityl derivative, indicating that it has undergone modifications to enhance its pharmacological properties.
The synthesis of Dehydro Olmesartan-2-trityl Medoxomil involves several key steps, primarily focusing on the formation of the trityl group and subsequent modifications to achieve the desired chemical structure.
Dehydro Olmesartan-2-trityl Medoxomil has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity.
The molecular formula for Dehydro Olmesartan-2-trityl Medoxomil is . The structure includes:
Key spectral data supporting the structure includes:
The chemical reactions involving Dehydro Olmesartan-2-trityl Medoxomil primarily include:
For instance, dehydration reactions typically involve using p-toluenesulfonic acid in reflux conditions, which facilitates the removal of water and promotes the formation of double bonds within the structure .
The mechanism of action for Dehydro Olmesartan-2-trityl Medoxomil aligns with that of other angiotensin II receptor blockers:
Pharmacological studies have demonstrated that compounds like Dehydro Olmesartan-2-trityl Medoxomil exhibit significant potency in blocking angiotensin II activity, thereby contributing to their therapeutic effects.
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) confirm purity levels exceeding 95%, ensuring suitability for pharmaceutical applications .
Dehydro Olmesartan-2-trityl Medoxomil is primarily utilized in scientific research related to hypertension treatment. Its applications include:
Additionally, ongoing research may explore its potential utility in treating other cardiovascular conditions due to its mechanism of action against angiotensin II .
Dehydro Olmesartan-2-trityl Medoxomil (CAS: 1391052-99-5) is a trityl-protected derivative of the antihypertensive drug Olmesartan Medoxomil. Its molecular formula is C₄₈H₄₂N₆O₅, with a molecular weight of 782.90 g/mol [4] [7]. The IUPAC name delineates its complexity:
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate [4].
Key structural features include:
The trityl group’s steric bulk shields the tetrazole ring from nucleophilic attacks and oxidation, critical for synthetic intermediates [5] [9].
Table 1: Key Molecular Identifiers
Property | Value | |
---|---|---|
CAS Number | 1391052-99-5 | |
Molecular Formula | C₄₈H₄₂N₆O₅ | |
Molecular Weight | 782.90 g/mol | |
IUPAC Name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(prop-1-en-2-yl)-2-propyl-3-((4-[2-(2-trityl-2H-tetrazol-5-yl)phenyl]phenyl)methyl)-1H-imidazole-4-carboxylate | |
Synonyms | 4-(1-Methylethenyl)-2-propyl-1-[[2'-[2-(triphenylmethyl)-2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid (5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl ester | [7] |
Dehydro Olmesartan-2-trityl Medoxomil diverges from Olmesartan Medoxomil (C₂₉H₃₀N₆O₆) in two critical aspects:
Compared to other angiotensin II receptor blockers (ARBs):
Table 2: Structural Comparison with Key ARBs
Compound | Core Structure | Bioavailability Modifier | Key Distinguishing Feature | |
---|---|---|---|---|
Dehydro Olmesartan-2-trityl Medoxomil | Imidazole-carboxylate | Medoxomil ester + Trityl | Isopropenyl group; Trityl-protected tetrazole | |
Olmesartan Medoxomil | Imidazole-carboxylate | Medoxomil ester | Isopropyl group; Deprotected tetrazole | |
Telmisartan | Benzimidazole | Carboxylic acid | Long alkyl chain; No prodrug requirement | |
Losartan | Imidazole-carboxylate | Hydroxymethyl group | First marketed ARB; Metabolite-activated |
The trityl (triphenylmethyl) group serves as a protective moiety for the tetrazole ring during synthesis. Its functions include:
Notably, trityl deprotection generates a stable trityl cation, which requires scavengers (e.g., 2-methyl-2-butene) to prevent side reactions [5] [9].
Spectroscopic techniques provide definitive evidence for the structure of Dehydro Olmesartan-2-trityl Medoxomil:
¹³C NMR: Key peaks include the medoxomil carbonyl (δ 165 ppm), imidazole carboxylate (δ 170 ppm), and trityl quaternary carbon (δ 75 ppm) [6] [10].
FTIR Spectroscopy:
Absorptions at ~1,710 cm⁻¹ (ester C=O stretch), ~1,600 cm⁻¹ (tetrazole ring), and ~1,490 cm⁻¹ (aromatic C=C), confirming functional groups. The absence of N–H stretch (3,400 cm⁻¹) verifies trityl protection [6] [10].
Mass Spectrometry:
Table 3: Predicted Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.2–5.5 ppm (2H) | Isopropenyl =CH₂ |
δ 7.1–7.8 ppm (29H) | Aromatic H (trityl + biphenyl) | |
¹³C NMR | δ 75 ppm | Trityl C(Ph)₃ |
δ 165 ppm | Medoxomil ester C=O | |
FTIR | 1,710 cm⁻¹ | Ester carbonyl stretch |
1,490 cm⁻¹ | Aromatic C=C | |
MS (ESI+) | m/z 783.90 | [M+H]⁺ (C₄₈H₄₃N₆O₅) |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0